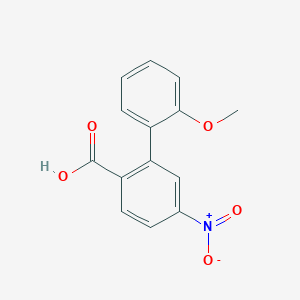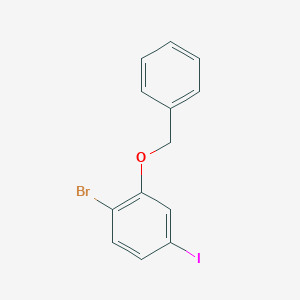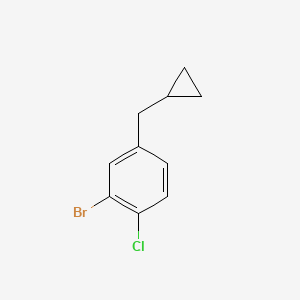
N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C13H18FNO . It’s also known as 3-Fluoro-N,N-diisopropylbenzamide .
Molecular Structure Analysis
The molecular weight of this compound is 223.2865232 . For more detailed structural information, you may need to refer to the compound’s CAS registry number (540754-80-1) and look up its structure in a chemical database .Physical And Chemical Properties Analysis
For detailed physical and chemical properties, you may need to refer to a comprehensive chemical database using the compound’s CAS registry number (540754-80-1) .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide: can be used as a ligand in the synthesis of water-soluble palladium complexes. These complexes, when modified with other organic structures like β-cyclodextrin, can act as homogeneous, eco-friendly, and reusable catalysts for transfer hydrogenation of carbonyl compounds . This process is crucial for producing secondary alcohols, which are valuable in various chemical industries.
Development of Organic Light-Emitting Diodes (OLEDs)
The compound’s derivatives can be utilized in the development of blue fluorescent emissive materials for OLEDs . By inducing diverse aromatic groups to the core structure, researchers can significantly alter the electroluminescence properties, leading to efficient blue emission, which is essential for high-quality display and lighting technologies.
Safety and Hazards
Propriétés
IUPAC Name |
N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-9(2)18(10(3)4)13(19)11-5-7-12(8-6-11)14(15,16)17/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQMCMRDLLYYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)




![2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6316316.png)


